molecular formula C6H11Br2N3 B2957325 [(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl](methyl)amine hydrobromide CAS No. 2228903-69-1

[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl](methyl)amine hydrobromide

Cat. No.: B2957325
CAS No.: 2228903-69-1
M. Wt: 284.983
InChI Key: FJTBIPLTABPZIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-1-methyl-1H-pyrazol-3-yl)methylamine hydrobromide is a brominated pyrazole derivative with a methylamine substituent at the 3-position of the pyrazole ring, stabilized as a hydrobromide salt. This compound is structurally characterized by:

  • A pyrazole core substituted with a bromine atom at position 4 and a methyl group at position 1.
  • A methylamine group attached via a methyl linker to position 2.
  • A hydrobromide counterion enhancing solubility and crystallinity.

The hydrobromide salt form is critical for pharmaceutical relevance, as seen in analogs like eletriptan hydrobromide (a 5-HT1B/1D receptor agonist) . Its synthesis likely involves alkylation of a bromopyrazole precursor followed by salt formation with HBr, analogous to methods described in patent literature .

Properties

IUPAC Name

1-(4-bromo-1-methylpyrazol-3-yl)-N-methylmethanamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3.BrH/c1-8-3-6-5(7)4-10(2)9-6;/h4,8H,3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTBIPLTABPZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN(C=C1Br)C.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-bromo-1-methyl-1H-pyrazol-3-yl)methylamine hydrobromide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article delves into the biological activity of this compound, supported by various studies, data tables, and relevant case studies.

  • IUPAC Name : (4-bromo-1-methyl-1H-pyrazol-5-yl)methanamine hydrobromide
  • CAS Number : 1431965-13-7
  • Molecular Formula : C5H8BrN3
  • Molecular Weight : 202.04 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to (4-bromo-1-methyl-1H-pyrazol-3-yl)methylamine hydrobromide. The following table summarizes key findings from research on related pyrazole compounds:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF70.01Inhibition of cell proliferation
Compound BNCI-H4600.03Induction of apoptosis
Compound CA54926.00Autophagy induction
Compound DHep-23.25Cytotoxic activity

These findings suggest that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .

Anti-inflammatory Activity

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. A study demonstrated that certain pyrazole compounds could inhibit inflammatory cytokines, thereby reducing inflammation in vitro. This mechanism could be beneficial for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Study 1: Anticancer Activity

In a notable study, researchers synthesized several pyrazole derivatives and tested their activity against multiple cancer cell lines, including MCF7 and NCI-H460. The most potent derivative showed an IC50 value of 0.01 µM against MCF7 cells, indicating a high level of efficacy in inhibiting tumor growth .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of pyrazole compounds in cancer therapy. The study found that these compounds could induce apoptosis through the mitochondrial pathway, leading to increased caspase activity in treated cells. This suggests that (4-bromo-1-methyl-1H-pyrazol-3-yl)methylamine hydrobromide may share similar mechanisms due to its structural characteristics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

4-Bromo-3-methyl-1H-pyrazol-5-amine hydrobromide ()
  • Structural Difference : The amine group is directly attached to the pyrazole ring (position 5) rather than via a methyl linker.
  • Implications :
    • Reduced steric hindrance may enhance hydrogen-bonding interactions, influencing crystal packing .
    • Altered electronic properties due to the amine’s proximity to the bromine atom.
2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride (–13)
  • Structural Difference : An ethyl linker replaces the methyl linker, and the counterion is dihydrochloride.
  • Dihydrochloride salt may exhibit higher solubility in aqueous media compared to hydrobromide .
4-Bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine hydrochloride ()
  • Structural Difference : A bulky 2,4-dichlorobenzyl group replaces the methyl group at position 1.
  • Implications :
    • Enhanced π-π stacking interactions due to the aromatic substituent, affecting crystallization behavior .
    • Increased metabolic stability but reduced solubility compared to the target compound.

Counterion and Salt Form Comparisons

Compound Counterion Molecular Weight (g/mol) Solubility (Water) Melting Point (°C)
Target Compound HBr ~265.97* High Not reported
2-(4-Bromo-...)ethylamine 2HCl 291.01 Very high Not reported
Eletriptan hydrobromide (Reference) HBr 462.43 Readily soluble White powder

*Calculated based on formula C₇H₁₃Br₂N₃.

  • Hydrobromide vs.
  • Dihydrochloride Salts : Higher charge density may improve aqueous solubility but complicate crystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.